molecular formula C19H24N4O2 B2414474 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421458-68-5

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2414474
CAS No.: 1421458-68-5
M. Wt: 340.427
InChI Key: VPQWYQGVPDZCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo-oxazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the pyrazolo-oxazine core. The final step involves the coupling of the pyrazolo-oxazine intermediate with 4-phenethylpiperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its specific combination of the pyrazolo-oxazine core with the phenethylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWYQGVPDZCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.